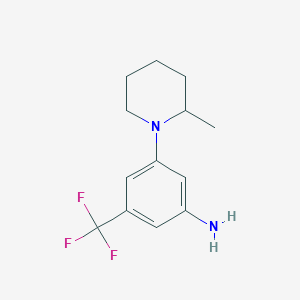
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline is a chemical compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a trifluoromethyl group
Méthodes De Préparation
The synthesis of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Methyl Group: The piperidine ring is then methylated using methylating agents under controlled conditions.
Formation of the Aniline Moiety: The aniline moiety is synthesized separately, often through nitration and subsequent reduction of benzene derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents.
Coupling Reaction: Finally, the piperidine and aniline moieties are coupled together under suitable reaction conditions to form the target compound.
Analyse Des Réactions Chimiques
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or piperidine ring are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-(2-Methylpiperidin-1-YL)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl moiety attached to a piperidine ring and exhibit various pharmacological effects.
Trifluoromethylated Anilines: These compounds feature a trifluoromethyl group on the aniline moiety and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1260879-86-4 |
|---|---|
Formule moléculaire |
C13H17F3N2 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2/c1-9-4-2-3-5-18(9)12-7-10(13(14,15)16)6-11(17)8-12/h6-9H,2-5,17H2,1H3 |
Clé InChI |
GYUZYLQPQHXBPE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C2=CC(=CC(=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



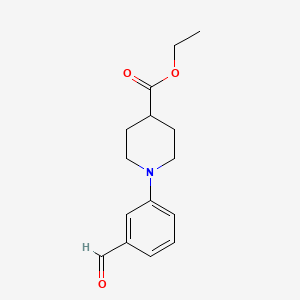
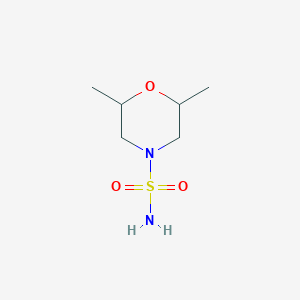

![1-(1-[3-(Trifluoromethyl)phenyl]ethyl)hydrazine](/img/structure/B12439171.png)
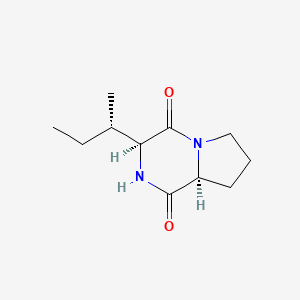
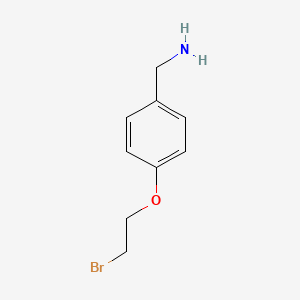
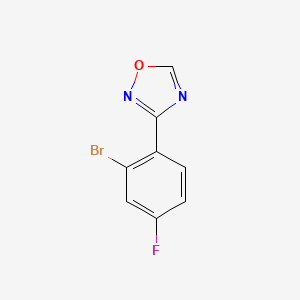
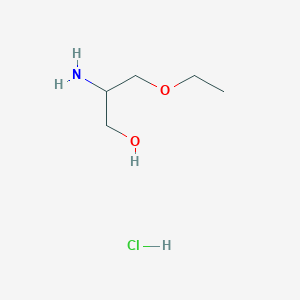
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
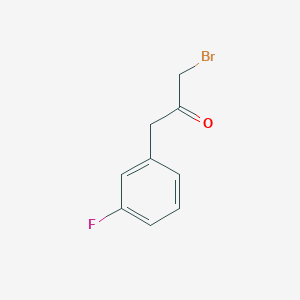
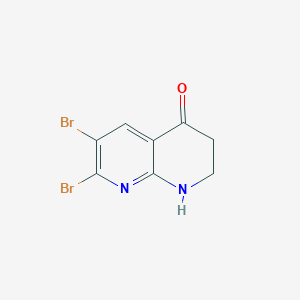
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
